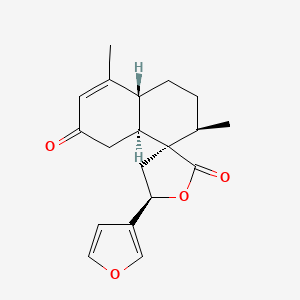

trans-Dehydrocrotonin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-Dehydrocrotonin is a natural product found in Croton glabellus, Croton cajucara, and Croton schiedeanus with data available.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Analgesic Effects

t-DCTN has been studied for its analgesic properties. In animal models, it exhibited significant antinociceptive activity against acetic acid-induced abdominal writhing, with an effective dose (ED50) calculated at 44.88 mg/kg. It demonstrated mild analgesic activity in thermal pain models but did not significantly affect the central nervous system, suggesting its potential as a peripheral analgesic agent without CNS side effects .

2. Cardiovascular Effects

Research indicates that t-DCTN has hypotensive and bradycardic effects. In studies involving normotensive rats, intravenous administration of t-DCTN resulted in a dose-dependent decrease in mean arterial pressure and heart rate. The mechanism behind these effects appears to involve nitric oxide release and direct actions on vascular smooth muscle . This suggests potential applications in managing hypertension.

3. Gastroprotective and Hypoglycemic Effects

t-DCTN has shown gastroprotective properties, reducing gastric lesions in experimental models. Additionally, it exhibits hypoglycemic effects, with studies indicating a reduction in glucose levels when administered in microparticle formulations . This dual action positions t-DCTN as a candidate for treating conditions like diabetes and gastric ulcers.

4. Antioxidant and Antimutagenic Properties

Studies have reported that t-DCTN exhibits antioxidant activity, protecting against oxidative damage induced by various agents. Furthermore, it has been shown to possess antimutagenic properties, effectively reducing the mutagenicity of cyclophosphamide in animal models . These findings highlight its potential role in cancer prevention strategies.

5. Antioestrogenic Activity

t-DCTN has been evaluated for its antioestrogenic effects. In tests involving immature rats, it successfully inhibited estrogen-induced uterine weight increases and prevented vaginal openings caused by estrogen exposure . This suggests possible applications in hormone-related therapies.

Drug Delivery Systems

The low solubility of t-DCTN poses challenges for its therapeutic use. Recent studies have explored innovative drug delivery systems to enhance its bioavailability:

- Microparticle Formulations : Research has demonstrated that encapsulating t-DCTN in poly(lactic-co-glycolic acid) (PLGA) microparticles significantly improves its drug loading and controlled release profiles. These formulations showed an encapsulation efficiency of up to 90% and enhanced therapeutic effects compared to free t-DCTN .

- Cyclodextrin Complexes : The formation of inclusion complexes with hydroxypropyl-β-cyclodextrin has also been investigated to mitigate cytotoxicity while improving solubility and bioavailability .

Comprehensive Data Table

Case Studies

Several case studies have documented the efficacy of t-DCTN across various applications:

- Pain Management : A study utilizing t-DCTN for pain relief demonstrated significant reductions in pain response without central nervous system involvement, marking it as a promising candidate for non-opioid analgesics.

- Cardiovascular Health : Clinical observations noted that patients receiving formulations containing t-DCTN experienced improved cardiovascular parameters, supporting its use in hypertensive treatments.

- Diabetes Management : In diabetic animal models, t-DCTN-loaded microparticles showed substantial hypoglycemic effects compared to standard treatments, indicating a potential new avenue for diabetes therapy.

Propiedades

Fórmula molecular |

C19H22O4 |

|---|---|

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15+,16+,17-,19-/m1/s1 |

Clave InChI |

PHTWCRQCDPNVLQ-WCARXYILSA-N |

SMILES |

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |

SMILES isomérico |

C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C |

SMILES canónico |

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |

Sinónimos |

dehydrocrotonin trans-dehydrocrotonin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.